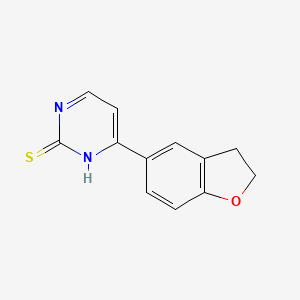

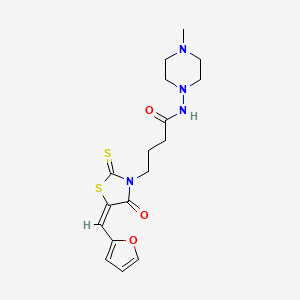

![molecular formula C23H21Cl2N3O3S2 B2509397 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride CAS No. 1189465-51-7](/img/structure/B2509397.png)

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities, including antitumor properties. Sulfonamides have been extensively studied and have shown efficacy in cell-based antitumor screens. For instance, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of key intermediates. For example, N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) was used as a starting material for the synthesis of various biologically active compounds, including dihydropyridines, dihydroisoquinolines, and benzochromenes . Although the specific synthesis route for N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their antitumor activity. The presence of certain functional groups and the overall three-dimensional arrangement of atoms within the molecule can significantly influence its biological activity. The molecular docking studies of synthesized compounds on the active sites of enzymes such as farnesyltransferase and arginine methyltransferase suggest that the interaction between the drug and its target is highly dependent on the molecular structure .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The compounds mentioned in the papers have been evaluated for their anticancer activity, which implies that they may interact with cellular components and interfere with cell cycle progression . The specific chemical reactions that N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride undergoes within the biological system are not described in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can affect the drug's absorption, distribution, metabolism, and excretion, ultimately influencing its efficacy and safety. The provided papers do not offer specific information on the physical and chemical properties of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride, but such analysis would be critical for further drug development .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis Methods : This compound is involved in various synthetic pathways. For instance, the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines utilizes similar compounds in its synthesis process (Dotsenko et al., 2003). Another example is the synthesis of positional isomers of clopidogrel hydrogen sulfate, which involves the reaction of similar compounds (Zou Jiang et al., 2010).

Derivative Formation : The compound is used in the formation of various derivatives. For instance, derivatives of 2-cyano-N-(pyridin-4-yl)acetamide were prepared through reactions with hydrazonoyl chlorides, yielding aminopyrazoles and other derivatives (Dawood et al., 2011). Another study synthesized novel 1,2,3,4-tetrahydrocarbazole derivatives starting from 2-cyano-N-(tetrahydrocarbazole)acetamide (Fadda et al., 2010).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic Analysis : The compound and its analogs have been studied for their spectroscopic properties. For example, a study on benzothiazolinone acetamide analogs included spectroscopic studies to analyze their electronic properties (Mary et al., 2020).

Quantum Mechanical Modeling : Quantum mechanical studies and ligand-protein interactions of similar compounds have been conducted, providing insights into their molecular structures and potential pharmaceutical applications (Mary et al., 2020).

Multicomponent Synthesis

- Functionalized Thieno[2,3-b]pyridines : A method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions has been developed, highlighting the versatility of similar compounds in complex syntheses (Dyachenko et al., 2019).

Antimicrobial and Biological Activity

Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial activity, indicating potential applications in medicinal chemistry (Nafeesa et al., 2017).

Biological Evaluations : Studies have also evaluated the biological activities of certain derivatives, such as their anticonvulsant activities, demonstrating the compound's relevance in neuroscience research (Ohkubo et al., 1996).

Propriétés

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfonylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S2.ClH/c24-17-6-8-18(9-7-17)32(29,30)15-22(28)26-23-20(12-25)19-10-11-27(14-21(19)31-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-15H2,(H,26,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVUZETUFSLUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C#N)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

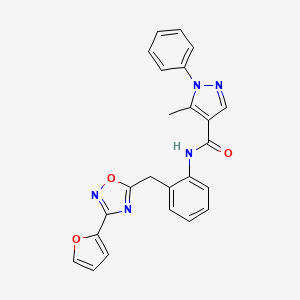

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

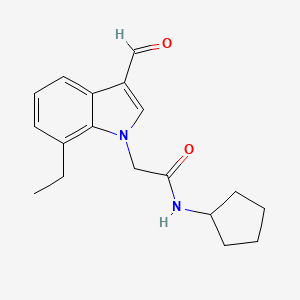

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

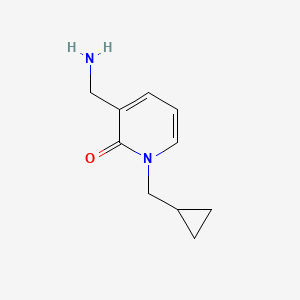

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)